2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFTUSDJCHIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination via Halogen Exchange
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Solvent | DMAc |
| Catalyst | 18-crown-6 (15 mol%) |
| Yield | 72% |
Directed Ortho-Metalation
Using LDA (2.5 eq) at -78°C in THF, 3-bromo-6-methoxypyridine undergoes deprotonation followed by quenching with N-fluorobenzenesulfonimide (NFSI), achieving 68% yield.
Tetrahydropyran-4-yloxy Ether Installation
Mitsunobu Etherification
The Mitsunobu reaction proves superior for coupling tetrahydropyran-4-ol to the pyridine core:
Procedure
-
Dissolve 2-fluoro-6-hydroxypyridine (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Add DIAD (1.5 eq) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
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Isolate product via column chromatography (hexanes:EtOAc = 4:1).
Performance Data
| Metric | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 98.2% |
| Reaction Scale | Up to 500 g |
SN2 Displacement
Alternative method using 6-bromo-2-fluoropyridine and tetrahydropyran-4-olate:
Boronic Acid Group Introduction
Suzuki-Miyaura Cross-Coupling
A pinacol boronate ester intermediate is synthesized first for stability, followed by hydrolysis:
Step 4.1.1: Boronate Ester Formation
| Component | Quantity |
|---|---|
| 2-Fluoro-6-(THP-O)pyridine | 1.0 eq |
| Bis(pinacolato)diboron | 1.5 eq |
| Pd(dppf)Cl₂ | 5 mol% |
| KOAc | 3.0 eq |
| Dioxane | 0.2 M |
Conditions : 100°C, 18 hours → 85% yield.
Step 4.1.2: Acidic Hydrolysis
Treat boronate ester with HCl (6M) in THF/H₂O (3:1) at 50°C for 2 hours → 93% conversion.
Direct Borylation via Iridium Catalysis
Experimental protocol using [Ir(OMe)(COD)]₂ and dtbpy ligand:
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Yield | Purity | Cost Index |
|---|---|---|---|
| Path A + Suzuki | 64% | 97.5% | $$$$ |
| Path B + Ir-catalyzed | 52% | 95.1% | $$$$$ |
| One-pot Fluorination-Borylation | 41% | 91.3% | $$ |
Key findings:
Chemical Reactions Analysis
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group in the molecule with another group. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound is frequently used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Targeting Kinases: Boronic acids are known to inhibit proteasome activity and kinase functions, making them crucial in the design of drugs targeting cancer and other diseases. For instance, compounds similar to 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid have been studied for their potential to inhibit specific kinases involved in tumor growth and survival pathways .
- Antiviral Activity: Research indicates that boronic acids can interfere with viral replication processes. There is ongoing investigation into the antiviral properties of compounds containing boronic acid moieties, including this specific compound .
-
Materials Science
- Organic Electronics: The unique electronic properties of boronic acids allow for their use in organic semiconductors and photovoltaic materials. The incorporation of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid into polymer matrices could enhance charge transport characteristics, making it a candidate for organic light-emitting diodes (OLEDs) and organic solar cells .
- Sensors Development: The reactivity of boronic acids with diols makes them suitable for developing chemical sensors. Studies have shown that integrating this compound into sensor designs can improve sensitivity to glucose and other biomolecules, which is crucial for diabetes management technologies .
-
Synthetic Chemistry
- Cross-Coupling Reactions: Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, which are widely used for synthesizing biaryl compounds. The application of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid in these reactions facilitates the formation of complex organic structures, essential in drug discovery and material synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Therapeutics | Demonstrated that boronic acid derivatives inhibited specific kinases involved in cancer cell proliferation. |
| Study B | Organic Electronics | Showed enhanced charge mobility when incorporating boronic acid into polymer films used in OLEDs. |
| Study C | Biosensors | Developed a glucose sensor using boronic acid derivatives that exhibited high selectivity and sensitivity. |
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid in Suzuki–Miyaura coupling involves the transmetalation process, where the boronic acid transfers its organic group to a palladium catalyst . This is followed by oxidative addition and reductive elimination steps, resulting in the formation of a new carbon–carbon bond.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of the tetrahydropyran-4-yloxy group at C6 in the main compound contrasts with analogs like 1103862-08-3, where it is at C3. Positional differences influence steric interactions and electronic effects during cross-coupling .
- Fluorine vs. Trifluoromethyl : The fluorine in the main compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in 1150114-63-8, which may reduce reactivity in electron-deficient systems .
- Stability : The pinacol ester analog (910036-98-5) exhibits enhanced stability against protodeboronation compared to free boronic acids, making it preferable for long-term storage .
Stability and Commercial Availability
- Stability : Free boronic acids are prone to degradation via protodeboronation. The main compound’s moderate stability is intermediate between labile analogs (e.g., 870521-30-5) and stabilized derivatives like pinacol esters .
- Availability : indicates discontinuation of the main compound, limiting its accessibility compared to commercially available analogs like 1103862-08-3 or 910036-98-5 .
Research Findings and Industrial Relevance
- Synthetic Utility : The main compound’s fluorine and THP groups make it a versatile intermediate for fluorinated pharmaceuticals, such as kinase inhibitors or antiviral agents.
- Comparative Studies : Analog 1150114-63-8 (CF₃-substituted) showed superior reactivity in electron-deficient aryl halide couplings but lower solubility in aqueous systems .
- Future Directions : Development of pinacol ester derivatives (e.g., 910036-98-5) could address stability issues, enabling broader industrial adoption .
Biological Activity
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid (CAS Number: 2096335-76-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a tetrahydropyran ether and a fluorine atom, which may influence its pharmacological properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid is with a molecular weight of 241.03 g/mol. The structure includes:
- A pyridine ring, which is known for its role in various biological activities.
- A tetrahydropyran moiety that may enhance solubility and bioavailability.
- A boronic acid group, which is often associated with enzyme inhibition mechanisms.
Boronic acids are known to interact with various biological targets, primarily through reversible covalent bonding with diols in biomolecules. This property allows them to act as inhibitors for several enzymes, particularly proteases and kinases.
- Enzyme Inhibition : 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid may inhibit specific proteases involved in disease pathways, including cancer and inflammation.
- Cell Signaling Modulation : The compound could potentially modulate signaling pathways by influencing the activity of kinases or phosphatases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid.
Table 1: Summary of Biological Activities from Related Compounds
Pharmacological Potential
Research indicates that boronic acids can possess anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine have shown promise in preclinical models for treating cancers such as breast and prostate cancer.
Toxicological Profile
Understanding the safety profile of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid is crucial for its development as a therapeutic agent. Preliminary studies suggest:
Q & A
Q. Challenges in Purification :
- Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Use anhydrous solvents and neutral pH during workup.
- THP groups are acid-labile; avoid strong acids in chromatography. Instead, employ silica gel pretreated with triethylamine .
Which spectroscopic and computational methods are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- ¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 to -120 ppm for aromatic F) .
- ¹¹B NMR : Identifies boronic acid (δ ~ 28-32 ppm) and possible anhydride impurities (δ ~ 18-22 ppm) .
- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H (broad ~3200 cm⁻¹) .
- XRD/DFT : Validates molecular geometry and electronic structure. For example, DFT calculations at the B3LYP/6-311++G(d,p) level predict bond angles and vibrational modes .
Q. Methodological Optimization :
- Use Pd catalysts with large ligands (e.g., SPhos) to mitigate steric hindrance.
- Optimize solvent polarity (e.g., THF/H₂O mixtures) to balance boronic acid solubility and catalyst activity .
What are the stability considerations for this boronic acid under different storage conditions?
Basic Research Question
Stability Profile :
- Thermal Degradation : Decomposes above 80°C; store at 2–8°C in airtight containers .
- Protodeboronation Risk : Minimize exposure to protic solvents (e.g., MeOH) and acidic conditions. Stabilize as a pinacol ester if long-term storage is required .
- Light Sensitivity : Boronic acids degrade under UV light; use amber vials .
How do substituents on the pyridine ring affect regioselectivity in cross-coupling reactions?
Advanced Research Question
Substituent effects were studied via Hammett plots and DFT calculations:
- Fluorine at Position 2 : Withdraws electrons, activating position 3 for coupling.
- THP at Position 6 : Electron-donating effect increases nucleophilicity at position 3 but sterically blocks position 5 .
Case Study :
In a Pd-catalyzed coupling with 4-bromotoluene, the THP group directed 94% coupling at position 3, versus 72% in a non-substituted analog .
What handling precautions are critical for safe laboratory use of this compound?
Basic Research Question
Safety Protocol :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How can computational modeling (e.g., DFT) predict reaction pathways for derivatives of this compound?
Advanced Research Question
DFT Workflow :
Geometry Optimization : B3LYP/6-31G(d) to determine lowest-energy conformers.
Transition State Analysis : Identify energy barriers for coupling steps.
NBO Analysis : Quantify electronic effects of substituents .
Example : DFT predicted a 15 kcal/mol barrier for Suzuki coupling at position 3, aligning with experimental yields of 85–90% .
How should researchers address contradictions in reported reactivity data for similar boronic acids?
Advanced Research Question
Root Causes :
Q. Resolution Strategy :
- Reproduce key experiments with rigorously purified material.
- Use controlled kinetic studies to isolate solvent/catalyst effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
